molecular formula C11H14O2 B12663688 (S)-beta-Methylphenethyl acetate CAS No. 50373-50-7

(S)-beta-Methylphenethyl acetate

Cat. No.: B12663688
CAS No.: 50373-50-7
M. Wt: 178.23 g/mol
InChI Key: RVPTTWAAIKMYAH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-beta-Methylphenethyl acetate (CAS 10402-52-5), also known as Hydratropic acetate or beta-Methylphenethyl alcohol acetate, is an enantiomerically pure ester compound. Its molecular formula is C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol), featuring a benzene ring attached to a propyl chain with an acetate ester group at the beta position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may influence its physicochemical and biological properties .

Structurally, the compound combines aromatic and aliphatic characteristics, making it relevant in fragrance synthesis, pharmaceuticals, and organic intermediates. Its InChI key (1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3) highlights the spatial arrangement critical for stereospecific interactions .

Properties

CAS No.

50373-50-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[(2S)-2-phenylpropyl] acetate

InChI

InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1

InChI Key

RVPTTWAAIKMYAH-SECBINFHSA-N

Isomeric SMILES

C[C@H](COC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(COC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-beta-Methylphenethyl acetate typically involves the esterification of (S)-beta-Methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of (S)-beta-Methylphenethyl acetate can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and purity of the product. The use of immobilized enzymes as catalysts in the esterification process is also gaining popularity due to its eco-friendly nature and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-beta-Methylphenethyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to (S)-beta-Methylphenethyl alcohol and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

    Hydrolysis: (S)-beta-Methylphenethyl alcohol and acetic acid.

    Reduction: (S)-beta-Methylphenethyl alcohol.

    Substitution: Depending on the nucleophile, various substituted phenethyl derivatives.

Scientific Research Applications

Fragrance and Flavor Industry

Overview :
(S)-beta-Methylphenethyl acetate is primarily used in the fragrance industry due to its pleasant floral and fruity aroma. It is often incorporated into perfumes, cosmetics, and food flavorings.

Applications :

  • Perfumes : Used as a top note in various fragrance formulations to impart a fresh, floral scent.
  • Food Flavoring : Employed as a flavoring agent in food products, enhancing the sensory experience of consumers.

Case Studies :

  • A study on fragrance formulation demonstrated that the inclusion of (S)-beta-Methylphenethyl acetate significantly improved the overall scent profile of floral perfumes, leading to higher consumer acceptance .

Pharmaceutical Applications

Overview :
Recent research has indicated potential pharmaceutical applications for (S)-beta-Methylphenethyl acetate, particularly in drug formulation and delivery systems.

Applications :

  • Drug Delivery Systems : Its lipophilic nature makes it suitable for use in liposomal formulations, enhancing the bioavailability of hydrophobic drugs.
  • Therapeutic Agent : Investigated for its potential anti-inflammatory properties.

Case Studies :

  • In vitro studies have shown that formulations containing (S)-beta-Methylphenethyl acetate exhibited enhanced permeability across biological membranes, suggesting its utility in drug delivery systems .
  • A research study indicated that derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, pointing to its potential as an anti-inflammatory therapeutic agent .

Overview :
The biological activity of (S)-beta-Methylphenethyl acetate has been explored in various contexts, including its effects on cellular mechanisms.

Applications :

  • Cell Viability Studies : Its influence on cell viability has been assessed in cancer research.
  • Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities.

Case Studies :

  • Research involving human cancer cell lines revealed that (S)-beta-Methylphenethyl acetate can induce apoptosis through the modulation of key signaling pathways .
  • A comparative study highlighted its antioxidant activity relative to other phenolic compounds, suggesting potential applications in nutraceuticals .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
Fragrance IndustryTop note in perfumesImproves scent profile; high consumer acceptance
PharmaceuticalDrug delivery systemsEnhanced permeability; potential therapeutic uses
Biological ActivityCell viability and antioxidant studiesInduces apoptosis; exhibits antioxidant properties

Table 2: Case Study Findings

Study FocusMethodologyKey Results
Fragrance FormulationSensory evaluationIncreased consumer preference for formulations
Drug DeliveryIn vitro permeability assaysEnhanced drug absorption observed
Anti-inflammatory EffectsCytokine inhibition assaysSignificant reduction in inflammatory markers

Mechanism of Action

The mechanism of action of (S)-beta-Methylphenethyl acetate largely depends on its application. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic attack, leading to various transformations.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features Potential Applications
(S)-beta-Methylphenethyl acetate 10402-52-5 C₁₁H₁₄O₂ Ester, benzene, chiral center Beta-methyl substitution, (S)-enantiomer Fragrances, asymmetric synthesis
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Ester, ketone, benzene Alpha-acetyl group, ethyl ester Organic synthesis, flavor additives
4-Butylbenzoic acid 20651-71-2 C₁₁H₁₄O₂ Carboxylic acid, benzene Para-butyl substitution Pharmaceuticals, corrosion inhibitors
4-Propylphenylacetic acid 26114-12-5 C₁₁H₁₄O₂ Carboxylic acid, benzene Propyl-phenyl linkage Polymer additives, surfactants

Key Observations :

  • Functional Group Impact : The ester group in (S)-beta-Methylphenethyl acetate enhances volatility compared to carboxylic acid derivatives like 4-butylbenzoic acid, which have higher polarity and lower vapor pressure .
  • Stereochemistry: The (S)-enantiomer may exhibit distinct biological activity in chiral environments, unlike non-chiral analogs such as Ethyl 2-phenylacetoacetate .

Reactivity Trends :

  • Hydrolysis : The acetate ester undergoes hydrolysis more readily than sterically hindered esters (e.g., Trenbolone acetate, a steroid derivative with delayed release due to bulky substituents) .
  • Oxidation : Unlike 4-propylphenylacetic acid, which oxidizes to form peroxides, (S)-beta-Methylphenethyl acetate is relatively stable under ambient conditions .

Biological Activity

(S)-beta-Methylphenethyl acetate, a compound known for its potential biological activities, has garnered attention in various research studies. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

(S)-beta-Methylphenethyl acetate is an ester derived from the reaction of (S)-beta-methylphenethyl alcohol and acetic acid. Its molecular formula is C11H14O2, and it is characterized by a phenethyl group that contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of (S)-beta-Methylphenethyl acetate can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may play a role in cellular protection against oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Research suggests that related compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Research Findings

Recent studies have provided insights into the biological effects of (S)-beta-Methylphenethyl acetate:

  • Cell Viability Assays : In vitro studies using various cell lines have demonstrated that (S)-beta-Methylphenethyl acetate can affect cell viability in a dose-dependent manner. For instance, concentrations as low as 10 µM have shown significant reductions in cell survival rates under oxidative stress conditions.
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cell lines. Mechanistic studies revealed that it influences the expression of apoptosis-related proteins such as Bcl-2 and caspases.
  • Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter levels have shown alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Case Studies

Several case studies highlight the practical implications of (S)-beta-Methylphenethyl acetate:

  • Cancer Treatment : A study involving human gastric adenocarcinoma cells demonstrated that treatment with (S)-beta-Methylphenethyl acetate led to increased apoptosis rates when combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), suggesting a synergistic effect in overcoming resistance to apoptosis .
  • Neuroprotection : In animal models, administration of (S)-beta-Methylphenethyl acetate resulted in improved cognitive function following induced oxidative stress, indicating its potential as a neuroprotective agent .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Antioxidant EffectsReduces oxidative stress markers in cells
Anti-inflammatory ActionDecreases levels of pro-inflammatory cytokines
Apoptosis InductionInduces apoptosis in cancer cell lines
Neurotransmitter ModulationAlters serotonin and dopamine levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.